molecular formula C5H6O B2631759 3-Ethynyloxetane CAS No. 1290541-38-6

3-Ethynyloxetane

Cat. No. B2631759
CAS RN: 1290541-38-6
M. Wt: 82.102
InChI Key: XUMRITXCAKXWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyloxetane is a chemical compound with the CAS Number: 1290541-38-6 . It has a molecular weight of 82.1 . The physical form of 3-Ethynyloxetane is liquid .


Synthesis Analysis

The synthesis of oxetane derivatives like 3-Ethynyloxetane often involves intramolecular cyclization, specifically through C−O bond formation . This can include processes such as intramolecular etherification, epoxide ring opening/ring closing, and synthesis from sugar derivatives .


Molecular Structure Analysis

The molecular formula of 3-Ethynyloxetane is C5H6O . It has an average mass of 82.101 Da and a monoisotopic mass of 82.041862 Da .


Chemical Reactions Analysis

The formation of oxetane rings like 3-Ethynyloxetane from an epoxide requires moderate heating and has been modeled to proceed via an SN2 transition structure . The reaction is sensitive to epoxide substitution .


Physical And Chemical Properties Analysis

3-Ethynyloxetane has a density of 1.0±0.1 g/cm3, a boiling point of 79.8±29.0 °C at 760 mmHg, and a vapour pressure of 97.2±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 30.7±3.0 kJ/mol and a flash point of -9.8±20.0 °C . The index of refraction is 1.453 .

Scientific Research Applications

Synthesis Applications

  • Alkynoic Acids Synthesis : The use of 3-ethynyloxetane in the synthesis of 4-alkynoic acids has been explored. A study by Zhang et al. (2014) demonstrated a regio- and diastereoselective reaction involving 4-ethynyloxetan-2-ones, leading to the synthesis of alkynes with inverted stereogenic carbon centers. This process facilitates the production of optically active acids and esters, which have potential applications in organic synthesis (Zhang, Qiu, Fu, & Ma, 2014).

  • Functional Organometallic Polymers : 3-Ethynyloxetane contributes to the development of functional organometallic polymers. According to Zhang et al. (2017), these polymers, incorporating triple-bond building blocks, exhibit unique optical, electronic, and magnetic properties. Their applications span from light/electrical energy conversion to energy and information storage (Zhang, Xu, Ho, & Wong, 2017).

Chemical Reactivity and Synthesis

  • Alkynylation of Thiols : Research by Frei et al. (2014) highlights the significance of 3-ethynyloxetane in the alkynylation of thiols, a key reaction in synthetic and medicinal chemistry. The study details the efficient synthesis of thioalkynes, combining the reactivity of a triple bond with sulfur, a common element in bioactive compounds (Frei, Wodrich, Hari, Borin, Chauvier, & Waser, 2014).

  • Modification of Chlorophyll Derivatives : Sasaki et al. (2008) investigated the synthesis of 3-ethynyl-chlorin from methyl pyropheophorbide-d, demonstrating the potential of 3-ethynyloxetane in modifying chlorophyll derivatives. This process is significant for studying chlorophyll's optical properties and its potential applications in various fields (Sasaki, Mizutani, Kunieda, & Tamiaki, 2008).

Materials Science Applications

  • Polymer Synthesis : Li et al. (2011) explored the use of ethynyl end-functionalized poly(3-hexylthiophene) for creating block polymers like poly(3-hexylthiophene)-block-poly(acrylic acid). These polymers exhibit unique self-assembly properties, relevant for advanced materials science applications (Li, Ono, Wu, & Bielawski, 2011).

Safety and Hazards

3-Ethynyloxetane is classified as having acute toxicity (oral, Category 4), with hazard statements H225, H302, H315, H319, H335 . The safety information includes pictograms GHS02, GHS07, and the signal word "Danger" .

Future Directions

The oxetane ring, such as in 3-Ethynyloxetane, is an emerging motif in drug discovery, showing attractive properties like low molecular weight, high polarity, and marked three-dimensionality . Oxetanes have garnered interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds . This suggests potential future directions in medicinal chemistry and drug discovery campaigns .

properties

IUPAC Name

3-ethynyloxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-5-3-6-4-5/h1,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMRITXCAKXWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyloxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.